3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a promising candidate for drug development and other scientific research applications .
Preparation Methods
The synthesis of 3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization with various electrophiles . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazoles, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
These compounds share similar structural features but may differ in their specific substituents and biological activities . The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C21H22N4O2S2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
3-(benzylsulfanylmethyl)-6-(3,4-diethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H22N4O2S2/c1-3-26-17-11-10-16(12-18(17)27-4-2)20-24-25-19(22-23-21(25)29-20)14-28-13-15-8-6-5-7-9-15/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
GGLDWMBDDXRIQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4)OCC |
Origin of Product |
United States |
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